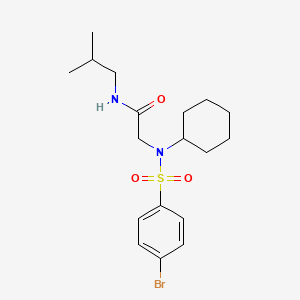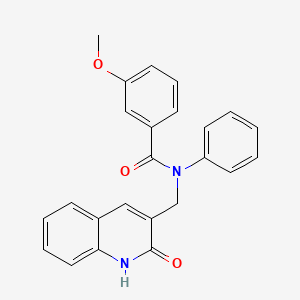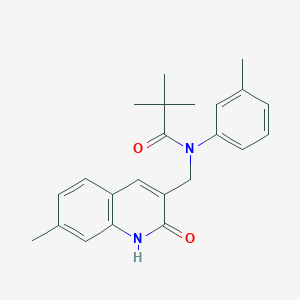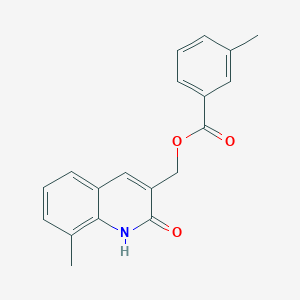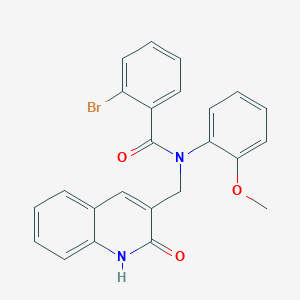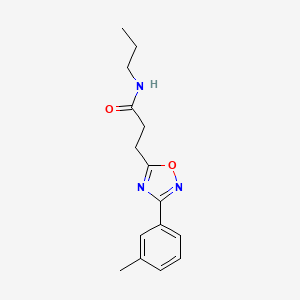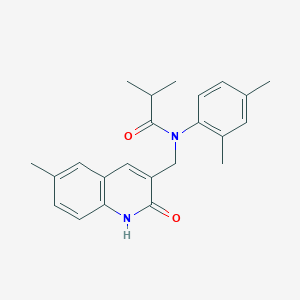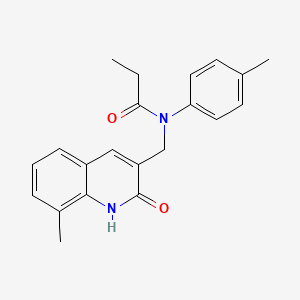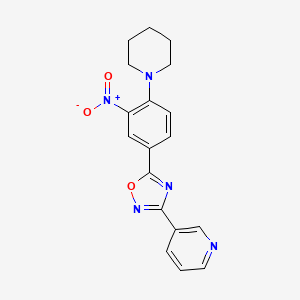
5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in drug discovery. This compound has shown promising results in various studies, and researchers are exploring its uses in different fields of science.
作用機序
The mechanism of action of 5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the death of cancer cells and other microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole has a low toxicity profile and does not cause any significant biochemical or physiological effects in normal cells. However, it has been shown to induce apoptosis (programmed cell death) in cancer cells and other microorganisms.
実験室実験の利点と制限
One of the advantages of using 5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole in lab experiments is its low toxicity profile. This makes it a suitable candidate for in vitro and in vivo studies. However, its low solubility in water can be a limitation for some experiments, and researchers may need to use organic solvents for its preparation.
将来の方向性
There are several future directions for research on 5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole. Some of these include:
1. Further studies on its mechanism of action to better understand its potential applications in drug discovery.
2. Exploration of its use as an anticancer agent in combination with other drugs.
3. Studies on its potential use as an antibacterial and antifungal agent.
4. Development of more efficient synthesis methods to improve its yield and purity.
5. Investigation of its potential use in other fields of science, such as materials science and catalysis.
Conclusion:
In conclusion, 5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is a promising compound that has shown potential applications in drug discovery. Its low toxicity profile and ability to induce apoptosis in cancer cells and other microorganisms make it a suitable candidate for further research. Future studies on its mechanism of action and potential applications in other fields of science are needed to fully explore its potential.
合成法
The synthesis of 5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole involves the reaction of 4-(piperidin-1-yl)aniline with 3-nitropyridine-2-carboxylic acid hydrazide in the presence of a coupling agent. The reaction yields the desired compound, which can be purified using column chromatography.
科学的研究の応用
5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole has been extensively studied for its potential applications in drug discovery. It has shown promising results in inhibiting the growth of cancer cells, and researchers are exploring its use as an anticancer agent. It has also been studied for its potential use as an antibacterial and antifungal agent.
特性
IUPAC Name |
5-(3-nitro-4-piperidin-1-ylphenyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c24-23(25)16-11-13(6-7-15(16)22-9-2-1-3-10-22)18-20-17(21-26-18)14-5-4-8-19-12-14/h4-8,11-12H,1-3,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQDYRPRGWWUNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CN=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


